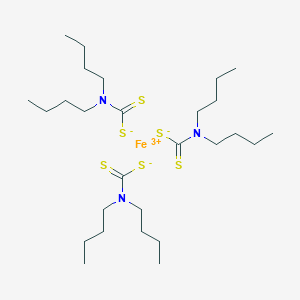
Tris(dibutyldithiocarbamato-S,S')iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dibutyldithiocarbamato-S,S')iron, also known as Fe(DBDTC)3, is a complex compound of iron that has gained attention in scientific research due to its unique properties. This compound has been studied for its potential use in various applications, including as a catalyst in organic reactions, as a magnetic material, and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 is not fully understood, but it is believed to involve the coordination of the iron atom with the sulfur atoms of the dibutyldithiocarbamate ligands. This coordination results in the formation of a stable complex that can act as a catalyst or magnetic material.
Efectos Bioquímicos Y Fisiológicos
Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 has not been extensively studied for its potential biochemical or physiological effects. However, it has been found to be relatively non-toxic in animal studies, suggesting that it may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 in lab experiments is its high stability and solubility in organic solvents. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that it may not be suitable for use in aqueous environments due to its insolubility in water.
Direcciones Futuras
There are several potential future directions for the study of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3. One area of research could be the development of new synthetic methods for the compound, potentially leading to more efficient and cost-effective production. Additionally, further studies could be conducted to explore the potential use of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 as a therapeutic agent, particularly in the treatment of cancer or other diseases. Finally, research could be conducted to further understand the mechanism of action of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 and its potential applications in various fields, including materials science and catalysis.
Métodos De Síntesis
The synthesis of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 involves the reaction of iron(III) chloride with dibutyldithiocarbamate in the presence of a base such as sodium hydroxide. The resulting product is a dark red crystalline solid that is highly stable and soluble in organic solvents.
Aplicaciones Científicas De Investigación
Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 has been extensively studied for its potential use as a catalyst in organic reactions. It has been found to be an effective catalyst in the synthesis of various organic compounds, including esters, amides, and lactones. Additionally, Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 has been studied for its potential use as a magnetic material due to its paramagnetic properties.
Propiedades
Número CAS |
14526-32-0 |
|---|---|
Nombre del producto |
Tris(dibutyldithiocarbamato-S,S')iron |
Fórmula molecular |
C27H54FeN3S6 |
Peso molecular |
669 g/mol |
Nombre IUPAC |
N,N-dibutylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C9H19NS2.Fe/c3*1-3-5-7-10(9(11)12)8-6-4-2;/h3*3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
Clave InChI |
QGVNKIAXCPDWKJ-UHFFFAOYSA-K |
SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
SMILES canónico |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
Otros números CAS |
14526-32-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



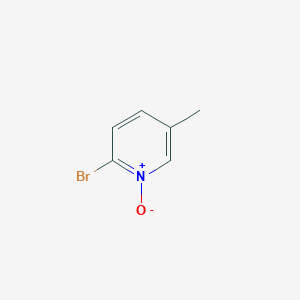
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)

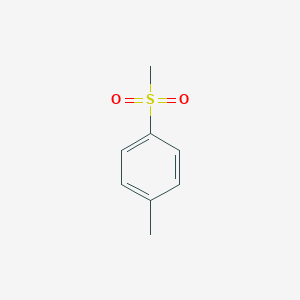
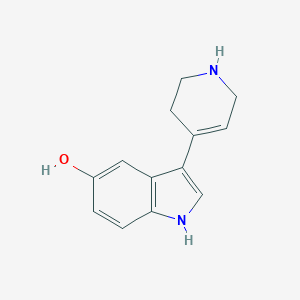
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
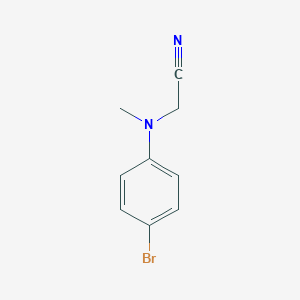
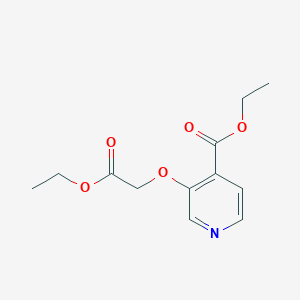
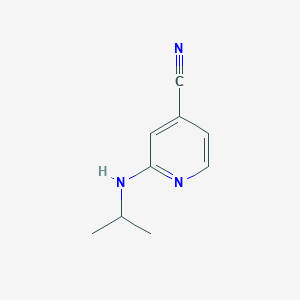

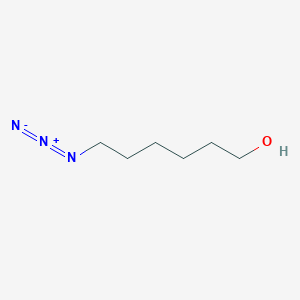
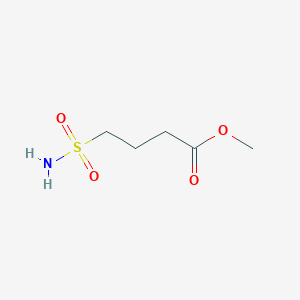
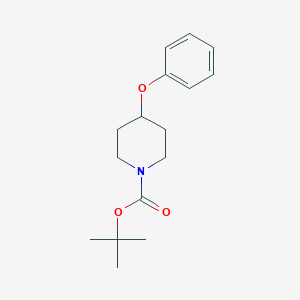
![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)